N-Fmoc-N-methyl-D-serine
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Overview
Description
N-Fmoc-N-methyl-D-serine is a derivative of the amino acid serine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the serine is methylated. This compound is commonly used in peptide synthesis due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-D-serine typically involves the protection of the amino group of D-serine with the Fmoc group. This can be achieved by reacting D-serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The methylation of the serine can be performed using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-N-methyl-D-serine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various biochemical applications .
Scientific Research Applications
N-Fmoc-N-methyl-D-serine has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of N-Fmoc-N-methyl-D-serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under basic conditions to allow for further reactions . The methylation of the serine residue can influence the overall structure and function of the resulting peptide .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N,O-dimethyl-L-serine: Another serine derivative with both the amino and hydroxyl groups methylated.
N-Fmoc-N-methyl-L-leucine: A leucine derivative with similar Fmoc protection and methylation.
Uniqueness
N-Fmoc-N-methyl-D-serine is unique due to its specific configuration (D-serine) and the presence of both Fmoc protection and methylation. This combination allows for specific applications in peptide synthesis and the study of D-amino acid-containing peptides .
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C19H19NO5/c1-20(17(10-21)18(22)23)19(24)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,22,23) |
InChI Key |
ZVWHTEOKMWNXGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CO)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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